molecular formula C18H26N2O2S B4120106 N-(4-sec-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

N-(4-sec-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

Cat. No. B4120106
M. Wt: 334.5 g/mol
InChI Key: KOILSJJENAKWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sec-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, also known as BCTC, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. BCTC belongs to the class of compounds known as TRPV1 antagonists, which are molecules that inhibit the activity of the TRPV1 ion channel. The TRPV1 channel is involved in the perception of pain and heat, and its inhibition has been proposed as a potential strategy for the treatment of various pain-related disorders.

Mechanism of Action

N-(4-sec-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide exerts its pharmacological effects by inhibiting the activity of the TRPV1 ion channel. This channel is involved in the perception of pain and heat, and its inhibition has been proposed as a potential strategy for the treatment of various pain-related disorders. By blocking the TRPV1 channel, N-(4-sec-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide can reduce the sensitivity of pain receptors and alleviate pain symptoms.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to have significant effects on the biochemical and physiological processes involved in pain perception. By inhibiting the TRPV1 channel, N-(4-sec-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide can reduce the sensitivity of pain receptors and alleviate pain symptoms. Additionally, N-(4-sec-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of pain-related disorders.

Advantages and Limitations for Lab Experiments

The use of N-(4-sec-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide in laboratory experiments has several advantages and limitations. One of the main advantages is its potent and selective inhibition of the TRPV1 ion channel, which makes it a valuable tool for studying the role of this channel in pain perception and other physiological processes. However, N-(4-sec-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has also been shown to have off-target effects on other ion channels, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(4-sec-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide and its therapeutic applications. One area of interest is the development of more potent and selective TRPV1 antagonists, which may have improved efficacy and fewer off-target effects. Additionally, further studies are needed to explore the potential applications of N-(4-sec-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide in the treatment of other pain-related disorders, such as migraine and fibromyalgia. Finally, the development of novel delivery methods for N-(4-sec-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide may improve its bioavailability and therapeutic potential.

Scientific Research Applications

N-(4-sec-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain-related disorders. Several studies have shown that N-(4-sec-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is a potent TRPV1 antagonist, and its inhibition of this ion channel has been proposed as a potential strategy for the treatment of chronic pain, neuropathic pain, and inflammatory pain.

properties

IUPAC Name

N-(4-butan-2-ylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-3-14(2)15-4-6-16(7-5-15)19-17(23)20-10-8-18(9-11-20)21-12-13-22-18/h4-7,14H,3,8-13H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOILSJJENAKWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(butan-2-yl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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